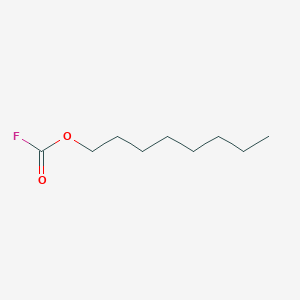

n-Octyl fluoroformate

Description

General Context of Fluoroformate Chemistry

Fluoroformates are a class of organic compounds that serve as valuable intermediates in the synthesis of various organic molecules, particularly in the pharmaceutical and agricultural industries. google.comnih.govresearchgate.net They are characterized by a fluoroformate group (-OCOF) and are known for their utility in introducing oxycarbonylated radicals into molecules. google.com In many applications, fluoroformates are considered advantageous replacements for the often-unstable chloroformates. google.com

The synthesis of fluoroformates can be achieved through several methods, with one common approach being the exchange of chlorine for fluorine in the corresponding chloroformates. google.com While early methods for this conversion were often slow and required expensive catalysts like crown ethers, more recent developments have led to more efficient processes. google.comacs.org These improved methods often utilize alkali metal fluorides in solvents like ethylene (B1197577) carbonate, allowing for faster reactions and high yields under milder conditions. google.com

Fluoroformate chemistry is a dynamic area of research, with ongoing efforts to develop novel fluorination methods and expand their applications. nih.govresearchgate.netnumberanalytics.com The versatility of fluoroformates as reagents is evident in their participation in various reactions, including fluorination, nucleophilic substitution, and elimination reactions. numberanalytics.com

Significance of n-Octyl Fluoroformate in Contemporary Synthesis and Mechanistic Studies

This compound (C₉H₁₇FO₂) is a specific fluoroformate ester that has garnered attention in organic synthesis and for its use in mechanistic studies. smolecule.commdpi.comchemsrc.com It is primarily used as a reagent in the synthesis of other organic compounds. smolecule.com

Synthesis of this compound:

Several methods have been developed for the synthesis of this compound. A common strategy involves the nucleophilic fluorination of n-octyl chloroformate. smolecule.com This can be achieved using reagents like potassium fluoride (B91410) (KF). For instance, a mechanochemical approach using KF and a phase-transfer catalyst in a solid-state reaction can produce this compound with high conversion rates. smolecule.com Another method involves the reaction of n-octyl chloroformate with KF in ethylene carbonate, which results in a high yield of the desired product after a relatively short reaction time. google.com

A different synthetic route utilizes the reaction of octyl 1-chloroethyl carbonate with dry KF in the presence of 18-crown-6 (B118740) ether, yielding pure this compound. prepchem.com

Interactive Data Table: Synthesis of this compound

| Starting Material | Reagents | Reaction Conditions | Yield | Reference |

| n-Octyl chloroformate | Potassium fluoride, tetrabutylammonium (B224687) bromide | Ball milling, 1 hour | ~85% conversion | smolecule.com |

| n-Octyl chloroformate | Potassium fluoride, ethylene carbonate | 45°C, 1.5 hours | 89% | google.com |

| Octyl 1-chloroethyl carbonate | Potassium fluoride, 18-crown-6 ether | 85°C, 12 hours | 86% | prepchem.com |

Significance in Mechanistic Studies:

The solvolysis of this compound has been a subject of detailed mechanistic investigation. smolecule.commdpi.commdpi.com Solvolysis is a type of nucleophilic substitution where the nucleophile is a solvent molecule. Studies comparing the solvolysis rates of this compound with its chloroformate counterpart have revealed important insights into reaction mechanisms. smolecule.commdpi.com

It has been observed that this compound reacts via an addition-elimination pathway across a wide range of solvents. smolecule.commdpi.com In this mechanism, the nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the fluoride ion. smolecule.com The rate of this reaction is influenced by both the nucleophilicity and the ionizing power of the solvent. smolecule.com

The study of this compound's reactivity has been instrumental in the development and application of the extended Grunwald-Winstein equation, a tool used to analyze solvent effects on reaction rates. smolecule.comnih.gov The consistent behavior of this compound across various solvents makes it a valuable reference substrate for these types of mechanistic studies. mdpi.commdpi.comnih.gov

Applications in Synthesis:

As a reagent, this compound is valuable for introducing the n-octyloxycarbonyl group into molecules. It is used in the synthesis of esters and carbamates, which are important intermediates in the production of pharmaceuticals and agrochemicals. smolecule.com The fluoroformate group can also act as a protecting group for alcohols during complex, multi-step syntheses. smolecule.com

Structure

3D Structure

Properties

CAS No. |

104483-19-4 |

|---|---|

Molecular Formula |

C9H17FO2 |

Molecular Weight |

176.23 g/mol |

IUPAC Name |

octyl carbonofluoridate |

InChI |

InChI=1S/C9H17FO2/c1-2-3-4-5-6-7-8-12-9(10)11/h2-8H2,1H3 |

InChI Key |

VGNMAIBLAHXOGI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)F |

Origin of Product |

United States |

Synthetic Methodologies for N Octyl Fluoroformate

Historical Approaches to Fluoroformate Synthesis

Historically, the synthesis of alkyl fluoroformates has been a subject of interest due to their utility as intermediates, particularly as alternatives to less stable chloroformates. google.com Early methods often involved the reaction of alcohols with phosgene (B1210022) followed by treatment with a fluorinating agent. Another foundational approach involved reacting a carbonyl fluoride (B91410) halide with an alcohol or phenol. However, the difficulty in preparing and the high cost of carbonyl fluoride halides posed significant disadvantages to this process. google.com The development of methods for the preparation of alkyl fluoroformates from the corresponding alkyl chloroformates using anhydrous thallous fluoride was a notable advancement. researchgate.net These early syntheses laid the groundwork for the more refined and efficient methods used today.

Contemporary Synthetic Routes to n-Octyl Fluoroformate

Modern synthetic strategies for this compound focus on improving yield, selectivity, and reaction conditions. These routes often leverage readily available starting materials and sophisticated catalytic systems.

Halide Exchange Reactions Utilizing n-Octyl Chloroformate

A prominent and efficient method for synthesizing this compound is through a halide exchange reaction with its chloroformate precursor, n-octyl chloroformate. google.comusbio.netchemicalbook.com This process involves the substitution of the chlorine atom with a fluorine atom.

A common approach utilizes an alkali metal fluoride, such as potassium fluoride (KF), as the fluorine source. google.com The reaction is typically carried out in a solvent like ethylene (B1197577) carbonate. For instance, reacting n-octyl chloroformate with potassium fluoride in ethylene carbonate at 45°C for 1.5 hours can yield this compound in high yields (e.g., 89%). google.com

Mechanochemical protocols offer a solvent-free alternative. Ball milling n-octyl chloroformate with potassium fluoride and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can achieve high conversion rates to this compound. smolecule.com

| Reactants | Catalyst/Solvent | Conditions | Yield | Reference |

| n-Octyl Chloroformate, Potassium Fluoride | Ethylene Carbonate | 45°C, 1.5 hours | 89% | google.com |

| n-Octyl Chloroformate, Potassium Fluoride | Tetrabutylammonium Bromide (TBAB) | Ball Milling, 1 hour | ~85% conversion | smolecule.com |

Fluorocarbonylation Strategies

Fluorocarbonylation represents another key strategy for the synthesis of acyl fluorides, which can be extended to fluoroformates. nih.govorganic-chemistry.orgnih.gov These methods introduce a carbonyl fluoride (COF2) or a related synthon to an appropriate substrate. Recent advancements have focused on palladium-catalyzed fluorocarbonylation of various organic precursors. nih.govnih.gov While direct fluorocarbonylation of n-octanol to this compound is a conceptual route, much of the recent research has centered on the synthesis of acyl fluorides from aryl or alkyl halides and boron compounds. nih.govorganic-chemistry.org For instance, palladium-catalyzed fluorocarbonylation of aryl iodides using formyl fluoride generated in situ has been developed. nih.gov A copper-catalyzed photochemical fluorocarbonylation of alkyl iodides has also been reported as a sustainable method for producing acyl fluorides. organic-chemistry.orgchemrxiv.org

Crown Ether Catalysis in Fluoroformate Formation

Crown ethers play a crucial role as phase-transfer catalysts in nucleophilic substitution reactions, including the synthesis of fluoroformates. nih.govrsc.orgmdpi.com They enhance the solubility and reactivity of alkali metal fluorides, like potassium fluoride, in organic solvents. mdpi.com

In the synthesis of this compound, 18-crown-6 (B118740) ether is used to catalyze the reaction between an octyl carbonate derivative and potassium fluoride. prepchem.com Specifically, the reaction of octyl 1-chloroethyl carbonate with dry potassium fluoride in the presence of a catalytic amount of 18-crown-6 ether at approximately 85°C yields this compound. prepchem.com The crown ether complexes the potassium ion, making the fluoride ion more nucleophilic and facilitating the displacement of the leaving group. This method has been shown to produce this compound in high yield (86%). prepchem.com

| Reactants | Catalyst | Conditions | Yield | Reference |

| Octyl 1-chloroethyl carbonate, Potassium Fluoride | 18-crown-6 ether | 85°C, 12 hours | 86% | prepchem.com |

Carbonyl Difluoride-Based Alkylation Methods

The reaction of alcohols with carbonyl difluoride (COF2), also known as difluorophosgene, is a direct method for synthesizing fluoroformates. mdpi.comgoogle.com Carbonyl difluoride can be generated in situ to avoid handling the toxic gas directly. One such method involves the reaction of triphosgene (B27547) with an excess of potassium fluoride. researchgate.net

The synthesis of alkyl fluoroformates, in general, can be achieved by reacting carbonyl difluoride with an alcohol at low temperatures in the presence of anhydrous sodium fluoride, which acts as a scavenger for the hydrogen fluoride byproduct. mdpi.com This approach can be applied to n-octanol to produce this compound.

Comparative Analysis of Synthetic Efficiency and Selectivity

The choice of synthetic method for this compound depends on factors such as desired yield, purity, availability of starting materials, and reaction conditions.

| Synthetic Method | Key Features | Advantages | Disadvantages |

| Halide Exchange | Substitution of chlorine in n-octyl chloroformate with fluorine. google.com | High yields (up to 89%), uses readily available starting materials. google.com | May require elevated temperatures or mechanochemical equipment. google.comsmolecule.com |

| Fluorocarbonylation | Introduction of a carbonyl fluoride moiety. nih.govorganic-chemistry.org | Potentially high atom economy, applicable to diverse substrates. nih.govchemrxiv.org | Often requires transition metal catalysts (e.g., Palladium, Copper) and specific CO sources or precursors. nih.govorganic-chemistry.orgnih.gov |

| Crown Ether Catalysis | Utilizes crown ethers to enhance fluoride reactivity. prepchem.com | High yields (e.g., 86%), effective for nucleophilic substitution. prepchem.com | Crown ethers can be expensive, may require specific carbonate precursors. prepchem.com |

| Carbonyl Difluoride-Based Alkylation | Direct reaction of an alcohol with carbonyl difluoride. mdpi.com | Direct route to the fluoroformate. | Involves highly toxic reagents like carbonyl difluoride or its precursors (e.g., triphosgene). researchgate.netmdpi.com |

Halide exchange reactions, particularly those using potassium fluoride with or without a phase-transfer catalyst, offer a balance of high efficiency, good yields, and operational simplicity. google.com Crown ether catalysis significantly improves the efficiency of halide exchange by enhancing the nucleophilicity of the fluoride source, leading to high yields under controlled conditions. prepchem.com Fluorocarbonylation strategies are versatile but can be more complex due to the need for catalytic systems and specific carbonyl sources. nih.govnih.gov Carbonyl difluoride-based methods are direct but are often avoided due to the hazardous nature of the reagents involved. mdpi.com For the synthesis of this compound, halide exchange reactions, especially those enhanced by crown ether catalysis, appear to be highly effective and well-documented.

Mechanistic Investigations of N Octyl Fluoroformate Reactions

Solvolysis Reaction Pathways and Kinetics

The study of n-octyl fluoroformate's solvolysis provides critical insights into the mechanistic pathways of acyl halide derivatives. Research has focused on elucidating the nature of the transition state and the influence of the solvent environment on the reaction rates.

Dominance of the Addition-Elimination Mechanism in Diverse Solvents

Kinetic studies of this compound across a wide range of pure and binary hydroxylic solvents have demonstrated that its solvolysis consistently proceeds through an addition-elimination (or association-dissociation) mechanism. rsc.orghanyang.ac.krmdpi.com This pathway involves a rate-determining nucleophilic attack by a solvent molecule on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. smolecule.com This intermediate subsequently eliminates the fluoride (B91410) ion in a later, faster step.

Evidence for this mechanism is robust. Unlike reactions that proceed through an ionization (SN1-type) pathway, the solvolysis of this compound does not show a strong dependence on the solvent's ionizing power alone. Instead, solvent nucleophilicity is a critical factor, which is characteristic of a bimolecular process. mdpi.comnih.gov The addition-elimination pathway was observed to be dominant over the full range of solvents studied for this compound. hanyang.ac.krmdpi.com This behavior is typical for chloroformate esters with primary alkyl groups, which only exhibit an ionization mechanism in solvents of extremely low nucleophilicity and very high ionizing power. hanyang.ac.kr

Grunwald-Winstein Equation Analysis of Solvent Effects

The extended two-term Grunwald-Winstein equation, log(k/k₀) = lNT + mYCl, serves as a powerful diagnostic tool for quantifying the influence of solvent properties on solvolysis rates. In this equation, l represents the sensitivity of the reaction to changes in solvent nucleophilicity (NT), and m measures the sensitivity to changes in solvent ionizing power (YCl).

For the solvolysis of this compound at 24.2 °C, a correlation using the two-term Grunwald-Winstein equation was performed across 23 different pure and binary solvents. rsc.org The analysis yielded a sensitivity towards solvent nucleophilicity (l) of 1.80 ± 0.13 and a sensitivity towards solvent ionizing power (m) of 0.79 ± 0.06. rsc.org The high l value, significantly greater than the m value, confirms the substantial role of nucleophilic attack by the solvent in the rate-determining step, a hallmark of the addition-elimination mechanism. The ratio of l/m is approximately 2.28, which is similar to values observed for other substrates that react via a bimolecular pathway. koreascience.kr

| Parameter | Value |

|---|---|

| l (Solvent Nucleophilicity Sensitivity) | 1.80 ± 0.13 |

| m (Solvent Ionizing Power Sensitivity) | 0.79 ± 0.06 |

The solvolytic behavior of this compound shows a strong similarity to that of its alkyl fluoroformate homologs. Direct logarithmic comparisons of the specific rates of solvolysis (log(k/k₀)) reveal excellent linear correlations between this compound and other primary alkyl fluoroformates, such as ethyl and n-propyl fluoroformate, indicating a shared reaction mechanism. nih.govkoreascience.kr

For instance, a plot of log(k/k₀) for ethyl fluoroformate against the corresponding values for this compound yields a good linear relationship with a slope of 0.94. nih.gov Similarly, a comparison with n-propyl fluoroformate shows a good linear correlation with a correlation coefficient of 0.985. koreascience.kr Studies on isobutyl fluoroformate also show sensitivities (l and m values) that are very similar to those observed for this compound. nih.govnih.gov This consistency across homologs with unbranched primary alkyl chains suggests that the length of the alkyl group has a minimal impact on the fundamental solvolysis mechanism. nih.gov

| Compound | l Value | m Value | log(k/k₀) Correlation with this compound (Slope) |

|---|---|---|---|

| This compound | 1.80 | 0.79 | - |

| Ethyl Fluoroformate | 1.34 | 0.77 | 0.94 nih.gov |

| n-Propyl Fluoroformate | 1.72 | 0.91 | Good linear correlation (r=0.985) koreascience.kr |

| Isobutyl Fluoroformate | Reported as "very similar" to this compound nih.gov | - | |

| Benzyl (B1604629) Fluoroformate | 1.57 | 0.76 | 0.95 mdpi.com |

Solvent Deuterium (B1214612) Isotope Effects and General-Base Catalysis in Solvolysis

Kinetic solvent isotope effect (KSIE) studies, particularly comparing reaction rates in methanol (B129727) (MeOH) versus methanol-d (B46061) (MeOD), provide deeper mechanistic detail. For homologous alkyl fluoroformates like ethyl fluoroformate and n-propyl fluoroformate, the KSIE (kMeOH/kMeOD) values are 3.10 and 3.32, respectively. nih.govkoreascience.kr These large values are indicative of general-base catalysis, where a second solvent molecule assists in the deprotonation of the attacking nucleophilic solvent molecule in the transition state. nih.govsemanticscholar.org This observation suggests that bond formation is significantly advanced in the transition state. mdpi.comkoreascience.kr Given the strong mechanistic similarity between this compound and its homologs, a similar KSIE value and the presence of general-base catalysis are expected for its methanolysis. nih.govkoreascience.kr

Comparative Solvolytic Behavior with Haloformate Analogs

A crucial piece of evidence supporting the addition-elimination mechanism comes from comparing the solvolysis rates of this compound with its chloroformate analog (n-octyl chloroformate). mdpi.com In a reaction where the carbon-halogen bond is broken in the rate-determining step (as in an SN1 mechanism), the compound with the weaker carbon-halogen bond (C-Cl) would react much faster than the one with the stronger bond (C-F).

However, for n-octyl haloformates, the fluorine/chlorine specific rate ratios (kF/kCl) are frequently close to or greater than unity across various solvents. hanyang.ac.krmdpi.com For example, in 100% ethanol (B145695) and 100% methanol, the ratio is slightly below one, but in aqueous mixtures with ethanol, acetone, or 2,2,2-trifluoroethanol (B45653) (TFE), the ratio is greater than one. nih.govsemanticscholar.org The observed kF/kCl ratios for n-octyl haloformates have been reported to range from 0.6 to 15. hanyang.ac.kr This finding strongly indicates that the carbon-halogen bond is not broken in the rate-determining step. Instead, the higher electronegativity of fluorine makes the carbonyl carbon of the fluoroformate more electrophilic and susceptible to nucleophilic attack, which can lead to a faster reaction rate despite the stronger C-F bond. nih.gov This is consistent with the addition step being rate-limiting. rsc.orgmdpi.com

| Solvent | kF/kCl Ratio |

|---|---|

| 100% Ethanol | Slightly less than unity nih.gov |

| 100% Methanol | Slightly less than unity nih.gov |

| Aqueous Ethanol Mixtures | Above unity rsc.orgnih.gov |

| Aqueous Acetone Mixtures | Above unity nih.gov |

| Aqueous Dioxane Mixtures | Above unity nih.gov |

| Aqueous TFE Mixtures | Above unity nih.gov |

Insights from kF/kCl Specific Rate Ratios

A crucial tool for elucidating the reaction mechanism of haloformate esters is the comparison of the specific solvolysis rates of a fluoroformate (kF) with its corresponding chloroformate (kCl). The resulting kF/kCl ratio provides significant insight into the nature of the rate-determining step. For reactions proceeding via an ionization pathway (SN1-type), where the carbon-halogen bond is broken in the slow step, the kF/kCl ratio is typically very small (e.g., 10⁻⁵ to 10⁻⁷), reflecting the much greater leaving group ability of the chloride ion compared to the fluoride ion. aliyuncs.commdpi.commdpi.com Conversely, a kF/kCl ratio close to unity suggests that the carbon-halogen bond is not significantly broken during the rate-determining step. nih.govresearchtrends.net

Table 1: Comparative kF/kCl Rate Ratios for n-Octyl Haloformate Solvolysis This table presents the ratio of the specific rate of solvolysis of this compound (kF) to that of n-Octyl Chloroformate (kCl) in various solvents, illustrating the consistency of the addition-elimination mechanism.

| Solvent | kF/kCl Ratio | Reference |

| 100% Methanol | ~1.0 | semanticscholar.orgnih.gov |

| 100% Ethanol | ~1.0 | semanticscholar.orgnih.gov |

| 80% Ethanol | >1.0 | rsc.org |

| 70% Acetone | >1.0 | semanticscholar.org |

| Aqueous Dioxane | >1.0 | semanticscholar.org |

| Aqueous TFE | >1.0 | semanticscholar.org |

Mechanistic Divergence in Adamantyl and Benzyl Fluoroformates

While primary alkyl fluoroformates like this compound consistently react via an addition-elimination pathway, the mechanism can diverge significantly for substrates that can form more stable carbocations. researchgate.netmdpi.com This is clearly illustrated by comparing the reactivity of this compound with that of 1-adamantyl fluoroformate and benzyl fluoroformate.

1-Adamantyl fluoroformate , a tertiary haloformate, predominantly reacts through an ionization (solvolysis-decomposition) pathway. mdpi.com The bulky and rigid adamantyl group facilitates the formation of a relatively stable 1-adamantyl carbocation, making the ionization mechanism dominant in all studied solvents. mdpi.com In stark contrast to the kF/kCl ratios near unity for this compound, the ratio for 1-adamantyl haloformate is extremely low (around 10⁻⁵), which is characteristic of an ionization (SN1) process where leaving group ability is paramount. mdpi.comsemanticscholar.org

Benzyl fluoroformate represents an intermediate case where competing mechanisms are observed. hanyang.ac.krmdpi.com The solvolysis of benzyl chloroformate, its chloro-analogue, shows a mechanistic shift from addition-elimination in more nucleophilic solvents to ionization in highly ionizing, non-nucleophilic solvents. mdpi.comhanyang.ac.kr For benzyl fluoroformate, the tendency towards ionization is reduced compared to the chloroformate, but a similar mechanistic duality exists. mdpi.com In solvents like 80% ethanol, the reaction largely proceeds through the addition-elimination pathway, similar to this compound. mdpi.com However, in solvents with high ionizing power and low nucleophilicity, the ionization pathway becomes competitive. mdpi.com A direct logarithmic comparison of the specific solvolysis rates of benzyl fluoroformate and this compound shows a good linear correlation, indicating that in many common solvents, their solvolysis behavior is closely parallel, proceeding via the addition-elimination route. mdpi.com

Table 2: Mechanistic Pathways for Different Fluoroformate Esters This table compares the dominant reaction mechanisms for n-octyl, 1-adamantyl, and benzyl fluoroformates, highlighting the influence of the alkyl/aryl group on the reaction pathway.

| Compound | Alkyl/Aryl Group Type | Dominant Mechanism(s) | Key Indicator | Reference(s) |

| This compound | Primary Alkyl | Addition-Elimination | kF/kCl ≈ 1 | mdpi.comhanyang.ac.kr |

| 1-Adamantyl fluoroformate | Tertiary Alkyl | Ionization (Solvolysis-Decomposition) | kF/kCl ≈ 10⁻⁵ | mdpi.comsemanticscholar.org |

| Benzyl fluoroformate | Benzylic | Addition-Elimination & Ionization (competing) | Mechanism is solvent-dependent | mdpi.comhanyang.ac.krmdpi.com |

Nucleophilic Substitution Reactions Beyond Solvolysis

The reactivity of this compound is not limited to solvolysis, where the solvent acts as the nucleophile. It serves as a versatile reagent in organic synthesis for reacting with a variety of other nucleophiles in nucleophilic acyl substitution reactions. smolecule.comnumberanalytics.com These reactions facilitate the introduction of the n-octyloxycarbonyl group onto other molecules or the introduction of the n-octyl group itself, depending on the subsequent reaction steps. smolecule.com

Common applications include its use as a reagent for synthesizing other esters and carbamates, which are important intermediates in the pharmaceutical and agrochemical industries. smolecule.com

Reaction with Alcohols: In the presence of a different alcohol, this compound can undergo a transesterification-type reaction to form a new carbonate ester.

Reaction with Amines: Reaction with primary or secondary amines leads to the formation of n-octyl carbamates.

In these synthetic applications, this compound acts as the electrophile, and the reaction proceeds via the same fundamental addition-elimination mechanism observed in solvolysis. smolecule.com A nucleophile (e.g., an alcohol or amine) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses by expelling the fluoride ion to yield the final substituted product. smolecule.com

Electrophilic Reactivity of the Fluoroformate Moiety

The chemical behavior of this compound is dominated by the electrophilic nature of the fluoroformate functional group (-OCOF). The carbonyl carbon atom is highly electrophilic, meaning it is electron-deficient and susceptible to attack by electron-rich species (nucleophiles). smolecule.comtutoring-blog.co.uk This electrophilicity is induced by the adjacent, highly electronegative oxygen and fluorine atoms, which pull electron density away from the carbonyl carbon.

The presence of fluorine significantly influences the moiety's reactivity compared to other haloformates like chloroformates. smolecule.com While fluorine's high electronegativity enhances the electrophilicity of the carbonyl carbon, the carbon-fluorine bond is very strong. This strong C-F bond makes the fluoride ion a poorer leaving group than chloride. mdpi.comsmolecule.com Consequently, in the two-step addition-elimination mechanism, the first step—the nucleophilic attack on the carbonyl carbon to form the tetrahedral intermediate—is typically the slow, rate-determining step. nih.govsmolecule.com The subsequent elimination of the fluoride ion is comparatively fast. This contrasts with some other acyl substitutions where the departure of the leaving group can be rate-limiting. This reactivity profile makes fluoroformates like this compound stable yet effective reagents for specific synthetic transformations. numberanalytics.com

Applications of N Octyl Fluoroformate in Advanced Organic Synthesis

n-Octyl Fluoroformate as a Reagent in Catalytic Transformations

The application of this compound in catalyzed reactions is a developing area of interest. Catalysis offers pathways to enhanced reaction rates, improved selectivity, and milder reaction conditions, thereby increasing the synthetic efficiency of this reagent. The reactivity of this compound is rooted in an addition-elimination mechanism at the carbonyl carbon. smolecule.comrsc.org Solvolysis studies have shown that the rate-determining step is typically the initial association or addition of the nucleophile to the carbonyl group. rsc.orgresearchgate.net This characteristic underpins its function in various catalytic systems.

This compound functions as an effective acyl group donor, transferring the octyloxycarbonyl moiety to nucleophiles. This process is fundamental to the synthesis of various esters and carbamates, which are significant intermediates in the pharmaceutical and agrochemical industries. smolecule.com The reaction involves a nucleophilic attack on the electrophilic carbonyl carbon, followed by the elimination of the fluoride (B91410) ion. smolecule.com While many of these reactions can proceed without a catalyst, the use of catalysts can accelerate the acyl transfer process. For instance, in the context of solvolysis, general-base catalysis has been observed to facilitate the reaction, such as in methanolysis where the solvent itself can be activated by a basic catalyst. nih.govresearchgate.net

Closely related to its function as an acyl donor, this compound is utilized to introduce the n-octyloxycarbonyl ester group into molecules. wikipedia.org The formation of a new ester from an alcohol is a primary application. Studies comparing the solvolysis rates of this compound and n-octyl chloroformate demonstrate the former's enhanced reactivity in many solvent systems. rsc.org The specific rate ratios of fluoride to chloride (kF/kCl) are often greater than one, which is consistent with the addition step of the reaction pathway being rate-determining. rsc.orgnih.gov This inherent reactivity makes it a favorable reagent for esterification, particularly when chloroformate counterparts are less stable or reactive under the desired conditions. google.com

Comparative Solvolysis Data of n-Octyl Haloformates

The table below presents the specific rate ratios for the solvolysis of this compound versus n-octyl chloroformate in various solvents, highlighting the enhanced reactivity of the fluoroformate. Data is consistent with an addition-elimination pathway where the initial nucleophilic attack is rate-determining. rsc.orgnih.gov

| Solvent System | kF/kCl Ratio | Notes |

|---|---|---|

| 100% Ethanol (B145695) | Slightly less than unity | Indicates comparable reactivity in pure ethanol. nih.gov |

| 100% Methanol (B129727) | Slightly less than unity | Similar reactivity profile to ethanol. nih.gov |

| 70% Aqueous Acetone | Greater than unity | Demonstrates higher reactivity for the fluoroformate. rsc.orgnih.gov |

| Aqueous Dioxane | Greater than unity | Enhanced reactivity observed for the fluoroformate. nih.gov |

| Aqueous 2,2,2-Trifluoroethanol (B45653) (TFE) | Greater than unity | Fluoroformate shows superior reactivity in this fluorinated alcohol mixture. nih.gov |

While transition-metal catalysis is a cornerstone of modern synthesis, specific examples detailing the use of this compound as a primary reactant in such systems are not widely documented in the reviewed literature. Transition metals, such as palladium, are noted for their ability to enhance selectivity in the synthesis of fluoroformates from chloroformates. smolecule.com However, the subsequent use of the resulting this compound in transition-metal-catalyzed cross-coupling or carbonylation reactions is an area that warrants further exploration. The principles of transition-metal catalysis, which often involve oxidative addition and reductive elimination cycles, could potentially be applied to activate the carbonyl group of this compound for novel transformations. escholarship.orgnih.gov

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate reactions, presents a promising avenue for transformations involving this compound. kyoto-u.ac.jp The mechanism of solvolysis for fluoroformates, including this compound, has been shown to be compatible with general-base catalysis, a fundamental concept in organocatalysis. nih.govresearchgate.net For example, the methanolysis of ethyl fluoroformate, a related compound, shows a significant solvent deuterium (B1214612) isotope effect, which is indicative of general-base catalysis where a molecule of methanol helps to deprotonate the attacking nucleophile in the transition state. researchgate.net This principle suggests that chiral organocatalysts, such as bifunctional thioureas or amines, could be employed to achieve enantioselective acylations using this compound. chim.itkaust.edu.sa Cooperative systems, which combine the strengths of organocatalysis and transition-metal catalysis, could also unlock new reactivity, though specific applications with this compound remain a future prospect. chim.itrsc.org

Strategic Utility in the Introduction of Oxycarbonylated Radicals

A significant synthetic application of fluoroformates, including this compound, is their use as precursors for the introduction of oxycarbonylated radicals into molecules. google.com These radicals are valuable intermediates in organic synthesis for forming new carbon-carbon or carbon-heteroatom bonds. In this role, fluoroformates serve as advantageous replacements for chloroformates, which often exhibit instability under the conditions required for radical generation. google.com The greater strength of the C-F bond compared to the C-Cl bond can influence the reactivity and selectivity of radical formation and subsequent reactions.

Development of this compound-Derived Organic Building Blocks

This compound is a key reagent for the synthesis of more complex organic building blocks. smolecule.com Its primary utility lies in its reaction with nucleophiles like alcohols and amines to produce stable esters and carbamates. smolecule.com These products are not merely end-points but often serve as crucial intermediates or "building blocks" for the multi-step synthesis of high-value compounds such as pharmaceuticals and agrochemicals. smolecule.com The incorporation of fluorine-containing groups into organic molecules is a widely recognized strategy in medicinal chemistry to modulate properties like metabolic stability, lipophilicity, and binding affinity. nih.govsigmaaldrich.com By using this compound, chemists can introduce the octyloxycarbonyl group, which can later be removed or modified, making it a type of protecting group as well. smolecule.comunivpancasila.ac.id The synthesis of these fluorinated building blocks is a critical step in the development of new functional materials and bioactive compounds. nih.gov

Potential Applications in the Synthesis of Fluorinated Bioactive Molecules

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, increased binding affinity, and improved bioavailability. nih.govd-nb.infonih.gov this compound serves as a valuable reagent in this field, primarily by facilitating the synthesis of key chemical structures like carbamates and esters, which are integral to many pharmaceutical compounds. smolecule.com While direct synthesis of specific commercial drugs using this compound is not extensively documented in publicly available research, its chemical properties and reactivity profile make it a strong candidate for the synthesis of various fluorinated bioactive molecules.

The primary role of this compound is as a reagent for creating octyloxycarbonyl-protected functional groups or for synthesizing carbamate (B1207046) and ester linkages within a larger molecule. smolecule.com Its reactivity is greater than that of its chloroformate counterpart, a property attributable to the strong carbon-fluorine bond that stabilizes the transition state during nucleophilic attack at the carbonyl carbon. smolecule.com This enhanced reactivity makes it an efficient tool in complex, multi-step syntheses where mild and selective conditions are necessary.

The potential applications of this compound can be categorized based on the types of bioactive molecules that could be synthesized. These applications are predicated on its ability to react with nucleophiles, such as amines and alcohols, to form stable carbamate and ester derivatives.

Fluorinated Carbamate-Containing Scaffolds:

The carbamate functional group is a well-established pharmacophore found in numerous approved drugs. It can act as a more stable substitute for amide bonds in peptide-based drugs (peptidomimetics), improving their resistance to enzymatic degradation and enhancing cell membrane permeability. nih.gov this compound can be used to install a carbamate linkage, which, if incorporated into a molecule containing fluorine at another position, contributes to a final fluorinated bioactive compound.

Table 1: Potential Synthesis of Fluorinated Bioactive Scaffolds using this compound

| Bioactive Scaffold Type | Target Functional Group | Role of this compound | Potential Therapeutic Area |

|---|---|---|---|

| Fluorinated Nucleoside Analogue | Carbamate Linker | Reaction with an amino group on the sugar or base moiety to form a prodrug or modify activity. | Antiviral, Anticancer nih.govworktribe.com |

| Peptide Mimic | Carbamate (as peptide bond isostere) | Replaces a standard amide bond to increase metabolic stability. | Various (e.g., Protease Inhibitors) nih.gov |

Research Findings on Related Compounds:

Research into the synthesis of fluorinated nucleoside analogues highlights the importance of reagents that can selectively introduce functional groups. nih.govworktribe.com For instance, the development of 6'-fluorinated carbocyclic nucleoside analogues has been pursued to create new chemotherapeutic agents. worktribe.com While specific fluorinating agents are used to add the fluorine atom itself, a reagent like this compound could be employed in a subsequent step to add a carbamate group, potentially to create a prodrug that enhances oral bioavailability.

Similarly, the synthesis of morpholino nucleoside analogues, another class of modified nucleosides, involves the reductive amination of dialdehyde (B1249045) intermediates. d-nb.info N-fluoroalkylated versions of these molecules have been synthesized to improve their pharmacological properties. d-nb.info this compound could potentially be used in analogous syntheses to create derivatives with different lipophilic characteristics, which is a key factor in drug design.

The utility of fluoroformates, in general, is well-recognized for their ability to act as precursors in peptide synthesis, where they are often preferred over the more reactive chloroformates due to their increased stability. researchgate.netscience.gov This stability allows for more controlled reactions, which is critical when dealing with complex, multifunctional molecules like peptides.

Table 2: Properties of this compound Relevant to Synthesis

| Property | Value / Description | Implication in Synthesis |

|---|---|---|

| Chemical Formula | C₉H₁₇FO₂ | --- |

| Reaction Mechanism | Nucleophilic Addition-Elimination | Predictable reactivity with nucleophiles like amines and alcohols. smolecule.com |

| Reactivity Profile | More reactive than corresponding chloroformate. | Allows for efficient reactions under milder conditions. smolecule.com |

Spectroscopic Characterization Methods for N Octyl Fluoroformate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, offering detailed insights into the connectivity and chemical environment of individual atoms. For fluorinated compounds like n-octyl fluoroformate, both ¹⁹F and ¹³C NMR are particularly informative.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and powerful tool for the analysis of organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shift of the fluorine atom in this compound is highly sensitive to its local electronic environment. alfa-chemistry.com

In the case of this compound, the fluorine atom is directly bonded to the carbonyl carbon of the fluoroformate group. This environment is characterized by the strong electron-withdrawing effect of the carbonyl group and the adjacent oxygen atom. Consequently, the fluorine nucleus is significantly deshielded. The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, as there is only one fluorine environment in the molecule. The chemical shift for acyl fluorides (R-C(O)F) typically appears in a distinct downfield region. For alkyl fluoroformates, the chemical shift is influenced by the nature of the alkyl group.

| Parameter | Expected Value | Multiplicity | Coupling Constants |

|---|---|---|---|

| Chemical Shift (δ) | +30 to +50 ppm | Singlet (in proton-decoupled spectra) | N/A |

The broad chemical shift range of ¹⁹F NMR spectroscopy makes it an excellent method for identifying and quantifying fluorinated compounds, even in complex mixtures. azom.com The precise chemical shift value can be influenced by the solvent, concentration, and temperature. alfa-chemistry.com

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. The carbonyl carbon of the fluoroformate group in this compound is of particular diagnostic importance. Its chemical shift is significantly influenced by the directly attached, highly electronegative fluorine and oxygen atoms.

The signal for the carbonyl carbon in esters typically appears in the range of 160-180 ppm. compoundchem.com However, the substitution of a chlorine or an alkoxy group with a highly electronegative fluorine atom on the carbonyl carbon causes a significant downfield shift. libretexts.org This deshielding effect is due to the strong inductive withdrawal of electron density from the carbonyl carbon by the fluorine atom. Therefore, the carbonyl carbon resonance for this compound is expected to appear at a lower field (higher ppm value) compared to its chloroformate or non-halogenated ester analogues. Additionally, the ¹³C signal of the carbonyl carbon will exhibit splitting due to coupling with the adjacent ¹⁹F nucleus (¹J_CF_), which has a spin of I = 1/2. This coupling provides definitive evidence for the C-F bond.

| Parameter | Expected Value | Multiplicity | Coupling Constant (¹J_CF_) |

|---|---|---|---|

| Chemical Shift (δ) | 150 - 165 ppm | Doublet | ~300 - 400 Hz |

The carbons of the n-octyl chain will resonate in the typical aliphatic region of the ¹³C NMR spectrum, generally between 10 and 70 ppm.

Mass Spectrometry (MS) for Molecular Confirmation and Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, electron ionization (EI) would lead to the formation of a molecular ion (M⁺˙), followed by characteristic fragmentation patterns.

The molecular ion peak for this compound would be expected at m/z 178. However, the molecular ion of many aliphatic esters can be weak or absent. libretexts.org The fragmentation of this compound would likely proceed through several key pathways:

Loss of the Alkoxy Group: Cleavage of the C-O bond resulting in the loss of an n-octyloxy radical (•OC₈H₁₇) to form a fluoroformyl cation [FC(O)]⁺ at m/z 47.

Loss of the Alkyl Group: Cleavage of the O-C bond of the octyl group to generate a C₈H₁₇⁺ cation (m/z 113) and a fluoroformate radical anion.

Alpha-Cleavage: Fragmentation of the n-octyl chain, particularly cleavage at the alpha-carbon relative to the oxygen, is a common pathway for long-chain esters.

McLafferty Rearrangement: For long-chain esters, a characteristic rearrangement involving the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen can occur, leading to the elimination of a neutral alkene (octene in this case) and the formation of a radical cation of fluoroformic acid.

Loss of Fluorine: Loss of a fluorine radical (•F) from the molecular ion to give an ion at m/z 159.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 178 | [C₉H₁₇FO₂]⁺˙ | Molecular Ion |

| 113 | [C₈H₁₇]⁺ | Loss of •O₂CF |

| 112 | [C₈H₁₆]⁺˙ | McLafferty Rearrangement (loss of fluoroformic acid) |

| 47 | [FCO]⁺ | Loss of •OC₈H₁₇ |

The analysis of these fragment ions allows for the confirmation of the molecular weight and the elucidation of the compound's structure.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. masterorganicchemistry.com For this compound, the most diagnostic absorption band is that of the carbonyl (C=O) stretching vibration.

The position of the C=O stretching frequency is highly sensitive to the electronic effects of its substituents. In typical aliphatic esters, this band appears in the range of 1735-1750 cm⁻¹. orgchemboulder.com However, the high electronegativity of the fluorine atom attached to the carbonyl carbon in this compound leads to a significant increase in the frequency of the C=O stretching vibration. This is due to the inductive effect of fluorine, which shortens and strengthens the C=O bond. Therefore, the C=O stretch for this compound is expected at a considerably higher wavenumber compared to its non-fluorinated or chloroformate counterparts. Other characteristic bands would include the C-O stretching vibrations and the C-H stretching and bending vibrations of the n-octyl group.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H (alkyl) stretching | 2850 - 3000 | Strong |

| C=O (carbonyl) stretching | 1820 - 1850 | Very Strong |

| C-O stretching | 1100 - 1300 | Strong |

| C-F stretching | 1000 - 1100 | Strong |

The presence of a very strong absorption band in the 1820-1850 cm⁻¹ region is a key indicator for the presence of a fluoroformate functional group.

Advanced Spectroscopic Techniques for Mechanistic Insights

While ¹D NMR, MS, and IR spectroscopy are fundamental for structural characterization, advanced spectroscopic techniques can provide deeper insights into the dynamic behavior and reaction mechanisms of this compound and its derivatives. For instance, studies on the solvolysis of this compound suggest a mechanism-dependent reactivity. rsc.org

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to unambiguously assign all the ¹H and ¹³C signals of the n-octyl chain and to confirm the connectivity between the octyl group and the fluoroformate moiety.

Time-resolved spectroscopy could be utilized to study the kinetics of reactions involving this compound, such as its solvolysis. mdpi.com By monitoring the change in spectroscopic signals (e.g., IR or NMR) over time, it is possible to determine reaction rates and identify transient intermediates, thereby elucidating the reaction pathway.

Furthermore, computational chemistry can be coupled with experimental spectroscopic data. Theoretical calculations of NMR chemical shifts, vibrational frequencies, and mass spectral fragmentation patterns can be compared with experimental results to validate structural assignments and to gain a more profound understanding of the molecule's electronic structure and reactivity.

Theoretical and Computational Studies of N Octyl Fluoroformate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. mpg.de By solving the Kohn-Sham equations, DFT can determine the electron density of a system, from which various molecular properties can be derived. mpg.de For n-octyl fluoroformate, DFT calculations are instrumental in understanding its fundamental electronic characteristics and predicting its chemical behavior.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Furthermore, DFT can generate electron density maps and molecular orbital visualizations, which reveal the distribution of electrons within the molecule. This information helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) centers, which are key to predicting how the molecule will interact with other reagents. For this compound, the carbonyl carbon is expected to be a significant electrophilic site, a prediction that can be quantified through DFT analysis. These calculations support the interpretation of experimental findings and help in designing new chemical reactions. nih.gov

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -11.5 eV | Energy of the outermost electron orbital; relates to ionization potential and electron-donating ability. |

| LUMO Energy | +1.2 eV | Energy of the lowest empty orbital; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 12.7 eV | Indicates chemical reactivity and kinetic stability. A large gap suggests high stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is essential for elucidating the detailed steps of a chemical reaction, including the identification of fleeting transition states. mit.edu For this compound, such models are particularly useful for studying reactions like solvolysis, where the solvent plays a critical role.

The solvolysis of this compound has been studied experimentally, and the results suggest a mechanism that is highly dependent on the solvent's properties. rsc.org Kinetic studies comparing its solvolysis to that of n-octyl chloroformate indicate that the reaction likely proceeds through an association-dissociation (or addition-elimination) pathway. rsc.orgmdpi.com In this mechanism, the rate-determining step is the initial nucleophilic attack of a solvent molecule on the carbonyl carbon. mdpi.com

Computational methods can map out the energetic landscape of this pathway. By calculating the energies of the reactants, the tetrahedral intermediate, the transition states connecting them, and the final products, a reaction profile can be constructed. This profile reveals the activation energy barriers for each step, providing a quantitative understanding of the reaction kinetics. For this compound, the analysis would focus on how the high electronegativity of the fluorine atom influences the stability of the tetrahedral intermediate and the height of the energy barriers compared to other n-octyl haloformates.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (this compound + Solvent) | 0.0 | Baseline energy of the starting materials. |

| Transition State 1 (TS1) | +20.5 | Energy barrier for the nucleophilic attack of the solvent on the carbonyl carbon. |

| Tetrahedral Intermediate | +5.2 | Energy of the intermediate formed after the initial solvent addition. |

| Transition State 2 (TS2) | +15.8 | Energy barrier for the elimination of the fluoride (B91410) ion. |

| Products | -10.0 | Final energy of the solvolysis products. |

The molecular electrostatic potential (MEP) is a valuable property derived from computational calculations that maps the charge distribution of a molecule. osti.gov The MEP surface visualizes regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively.

For this compound, an MEP analysis would highlight a significant region of positive potential around the carbonyl carbon, confirming its high electrophilicity. This is due to the strong electron-withdrawing effects of both the fluorine atom and the adjacent oxygen atom. The oxygen atoms, in turn, would exhibit negative potential. This charge distribution is fundamental to its reactivity. Various computational methods can be used to assign partial atomic charges to each atom in the molecule, providing a quantitative measure of this polarity. reading.ac.uk These charges are crucial parameters for more advanced simulations, such as molecular dynamics.

| Atom | Partial Charge (e) | Implication |

|---|---|---|

| Carbonyl Carbon (C=O) | +0.85 | Highly electrophilic, primary site for nucleophilic attack. |

| Carbonyl Oxygen (C=O) | -0.60 | Nucleophilic site, involved in hydrogen bonding with protic solvents. |

| Fluorine (F) | -0.45 | Strongly electron-withdrawing, good leaving group in the elimination step. |

| Ester Oxygen (-O-) | -0.55 | Contributes to the electrophilicity of the carbonyl carbon. |

Molecular Dynamics Simulations in Mechanistic Research

While quantum mechanics calculations provide detailed information about the electronic structure and energetics of a reaction, they typically model molecules in a static or vacuum state. Molecular Dynamics (MD) simulations bridge this gap by simulating the movement and interactions of atoms and molecules over time, based on classical mechanics. mdpi.com

In the context of this compound's solvolysis, MD simulations are invaluable for understanding the role of the solvent. By explicitly modeling hundreds or thousands of solvent molecules surrounding the this compound molecule, MD can provide insights into:

Solvent Shell Structure: How solvent molecules arrange themselves around the reactant, particularly around the reactive carbonyl group.

Dynamic Solvent Effects: Tracking the specific motions and orientations of solvent molecules that lead to a successful nucleophilic attack.

Diffusion and Encounters: Simulating the diffusion of reactants and how they come together to react.

These simulations can reveal how solvent hydrogen bonding networks stabilize the transition state and intermediates, providing a dynamic picture that complements the static energetic landscape from QM calculations. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches to Complex Systems

To achieve both high accuracy for the reacting species and computational efficiency for the larger environment, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. nih.gov This approach partitions the system into two regions: a small, critical region where bond breaking and forming occurs, which is treated with computationally expensive QM methods, and a larger surrounding environment (like the bulk solvent), which is treated with more efficient MM force fields. nih.govresearchgate.net

For studying the solvolysis of this compound, a QM/MM simulation would define the QM region as the this compound molecule and the one or two directly interacting solvent molecules. The rest of the solvent molecules would constitute the MM region. This allows for an accurate description of the electronic changes during the reaction (charge transfer, polarization, bond changes) while still accounting for the influence of the entire solvent environment. uiuc.edu QM/MM is a powerful tool for modeling chemical reactions in complex systems like solutions and enzymes, providing a balance between accuracy and computational feasibility. cecam.org

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for n-Octyl Fluoroformate Transformations

The transformation of alkyl fluoroformates is an area ripe for the application of modern catalytic methods. Future research should prioritize the discovery and development of catalysts that can selectively activate and convert the fluoroformate moiety into other valuable functional groups. While non-catalytic transformations are known, leveraging catalysis would offer milder reaction conditions, improved efficiency, and access to new reaction pathways.

Key research objectives include:

Transition Metal Catalysis: Investigating the utility of transition metals like palladium, nickel, copper, and iron to mediate cross-coupling reactions. umd.edu These systems could enable the use of this compound as an octyl-oxycarbonylating agent with a variety of nucleophiles.

Photoredox Catalysis: Exploring visible-light photoredox catalysis to generate reactive intermediates from this compound under exceptionally mild conditions. This approach could facilitate novel bond formations that are inaccessible through traditional thermal methods. montclair.edu

Organocatalysis: Designing small-molecule organic catalysts for transformations such as asymmetric fluorination or amination, where the fluoroformate acts as a leaving group or an activating group. umd.edu

High-Throughput Screening: Employing combinatorial chemistry and high-throughput screening techniques to rapidly discover new catalysts and optimize reaction conditions for specific transformations. researchgate.net This can accelerate the identification of lead compounds from large libraries of potential catalysts. researchgate.net

| Catalytic System | Target Transformation | Potential Advantages | Reference |

|---|---|---|---|

| Palladium/Nickel Complexes | Cross-coupling (e.g., with boronic acids, organozincs) | Formation of C-C, C-O, and C-N bonds; high functional group tolerance. | umd.edu |

| Copper Catalysts | Trifluoromethylation, Amination | Cost-effective, versatile for C-N and C-CF3 bond formation. | montclair.edu |

| Ruthenium/Iridium Photoredox Catalysts | Radical-mediated reactions, C-H functionalization | Mild reaction conditions (visible light, room temperature), access to unique reactivity. | montclair.edu |

| Chiral Amines/Phosphines (Organocatalysis) | Asymmetric synthesis | Metal-free, enables enantioselective product formation. | umd.edu |

Design and Synthesis of Advanced Fluoroformate Derivatives with Tailored Reactivity

The reactivity of this compound is largely dictated by the interplay between the n-octyl group and the fluoroformate moiety. A significant avenue for future research is the rational design and synthesis of new fluoroformate derivatives where the alkyl backbone is modified to fine-tune the compound's properties and reactivity.

Promising research directions include:

Functionalized Alkyl Chains: Introducing functional groups (e.g., alkenes, alkynes, ethers, other halogens) onto the octyl chain. These derivatives could serve as bifunctional reagents for tandem or cascade reactions, enabling the rapid construction of complex molecules.

Stereochemically Defined Derivatives: Developing methods for the stereoselective synthesis of chiral fluoroformates. Such compounds could be invaluable in asymmetric synthesis, for example, in the preparation of enantiopure fluorolactam derivatives or other pharmaceutically relevant scaffolds. researchgate.net

Fluorinated Analogues: Synthesizing derivatives where the alkyl chain itself contains fluorine atoms. The strong electron-withdrawing nature of fluorine could significantly alter the reactivity of the fluoroformate group, potentially leading to new synthetic applications. The development of advanced fluorination reagents like Selectfluor® has expanded the toolbox for creating such molecules. researchgate.net

Polymer-Supported Fluoroformates: Immobilizing fluoroformate structures on solid supports. This would facilitate easier purification, catalyst recycling, and potential application in continuous flow systems, aligning with green chemistry principles.

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is critical for optimizing existing transformations and designing new ones. nih.gov For this compound, a combined computational and experimental approach can provide deep insights into its reactivity.

Kinetic studies on the solvolysis of this compound have been conducted, providing valuable experimental data. The specific rates of solvolysis were measured at 24.2 °C in 28 different solvents. rsc.org Analysis using the two-term Grunwald-Winstein equation yielded sensitivity values of l = 1.80 ± 0.13 (towards solvent nucleophilicity) and m = 0.79 ± 0.06 (towards solvent ionizing power). rsc.org The F:Cl specific rate ratios in comparison to n-octyl chloroformate were generally above unity, suggesting that the association step in an association-dissociation pathway is rate-determining. rsc.org

Future research should build on this foundation by:

Advanced Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model transition states, reaction intermediates, and potential energy surfaces for various reactions involving this compound. nih.govscielo.br This can help rationalize experimentally observed outcomes and predict reactivity in new systems. nih.gov

In-situ Spectroscopic Analysis: Employing techniques like NMR and IR spectroscopy to monitor reactions in real-time, allowing for the detection of transient intermediates that can be correlated with computational models.

Kinetic Isotope Effect Studies: Performing experiments with isotopically labeled substrates to probe bonding changes in the rate-determining step, providing further validation for proposed mechanisms.

| Approach | Methodology | Key Insights Provided | Reference |

|---|---|---|---|

| Experimental (Existing) | Solvolysis kinetics, Grunwald-Winstein analysis | Rate constants, sensitivity to solvent properties, evidence for association-dissociation pathway. | rsc.org |

| Experimental (Future) | In-situ spectroscopy (NMR, IR), Kinetic Isotope Effects | Detection of intermediates, direct evidence of bond breaking/formation in the transition state. | nih.gov |

| Computational (Future) | Density Functional Theory (DFT), Ab initio calculations | Transition state geometries, activation energies, reaction pathways, solvent effects. | nih.govscielo.br |

Sustainable Synthesis and Application Methodologies for Fluoroformates

The principles of green chemistry are increasingly important in modern chemical synthesis. nih.gov Future research on this compound and its derivatives should focus on developing more environmentally benign and sustainable processes for both their synthesis and subsequent application.

Key areas for improvement include:

Greener Reagents: Moving away from hazardous reagents traditionally used in the synthesis of chloroformates (common precursors to fluoroformates), such as phosgene (B1210022). Research into alternative carbon monoxide sources or novel synthetic routes that avoid highly toxic intermediates is crucial.

Renewable Feedstocks: Investigating the use of bio-derived n-octanol from renewable sources as the starting material for this compound synthesis.

Flow Chemistry: Transitioning from batch production to continuous flow synthesis. Flow chemistry can offer improved safety (especially when handling hazardous reagents), better temperature control, higher yields, and easier scalability. researchgate.net

Atom Economy and Waste Reduction: Designing reactions that maximize the incorporation of atoms from the reactants into the final product. rsc.org This includes developing catalytic cycles that minimize waste and allow for the recycling of reagents and solvents. rsc.org Methodologies like using ultrasound (sonochemistry) or hydrothermal synthesis can also contribute by reducing energy consumption and the need for harsh solvents. nih.gov

Q & A

Q. What experimental techniques are recommended for characterizing the reactivity of n-octyl fluoroformate in solvolysis studies?

Methodological Answer: Kinetic studies using solvents of varying ionizing power (e.g., aqueous ethanol, acetone-water mixtures) are critical. Monitor reaction progress via gas chromatography (GC) or conductimetry to determine rate constants (). Compare results with structurally analogous compounds (e.g., n-octyl chloroformate) to assess leaving-group effects. Ensure reproducibility by adhering to standardized protocols for temperature control (±0.1°C) and solvent purity .

Q. How should researchers document and validate spectroscopic data (e.g., NMR, IR) for this compound in publications?

Methodological Answer: Provide full experimental details in the Supporting Information, including solvent, instrument parameters (e.g., NMR frequency), and purity verification (e.g., elemental analysis). For known compounds, cite prior spectral data; for novel derivatives, include comparative tables with peak assignments. Avoid redundant spectral figures in the main text unless critical to mechanistic discussions .

Q. What statistical methods are appropriate for analyzing kinetic data discrepancies in solvolysis experiments?

Methodological Answer: Apply Linear Free Energy Relationships (LFER) using Grunwald-Winstein values to correlate solvent effects. Perform F-tests and regression analysis () to validate model suitability. For contradictory results (e.g., unexpected ratios >1), use error propagation analysis and compare with literature datasets to identify systematic biases .

Advanced Research Questions

Q. How can researchers resolve contradictions in the leaving-group ability (kF/kClk_F/k_{Cl}kF/kCl) of this compound versus chloroformate derivatives?

Methodological Answer: The anomalous ≥1 (contrary to fluorine’s poor leaving-group tendency) suggests a bimolecular tetrahedral transition state (TS). Validate this via computational modeling (e.g., DFT calculations) to visualize TS geometry. Experimentally, vary solvent nucleophilicity to distinguish between associative (A-E mechanism) and dissociative pathways. Cross-reference kinetic isotope effects (KIEs) with isotopic labeling studies .

Q. What evidence supports the existence of a tetrahedral intermediate in this compound reactions?

Methodological Answer: Kinetic solvent isotope effects (KSIEs) in deuterated solvents can confirm proton transfer during TS formation. For example, a >1 indicates a proton-rich TS. Pair this with stereochemical analysis (e.g., retention/inversion of configuration in chiral analogs) to infer intermediate stability. Compare with LFER deviations from linearity, which often signal mechanistic shifts .

Q. How should researchers design experiments to distinguish between stepwise and concerted mechanisms in this compound solvolysis?

Methodological Answer: Use substituent effects in para-substituted aryl derivatives to probe charge development. A strong Hammett value indicates a stepwise mechanism with cationic intermediates. Alternatively, employ ultrafast spectroscopy (e.g., femtosecond IR) to detect transient intermediates. Contrast results with chloroformate analogs to isolate fluorine-specific effects .

Data Analysis and Contradiction Management

Q. How to interpret conflicting solvolysis rate constants (kkk) for this compound across different solvent systems?

Methodological Answer: Tabulate solvent parameters (e.g., , ) and correlate with using multi-linear regression. Outliers may arise from specific solvation effects (e.g., hydrogen bonding with fluorine). Use principal component analysis (PCA) to cluster solvents by reactivity patterns. Reconcile discrepancies by repeating experiments under inert atmospheres to exclude moisture interference .

Q. What strategies mitigate reproducibility issues in synthesizing this compound derivatives?

Methodological Answer: Standardize reaction conditions (e.g., anhydrous solvents, controlled stoichiometry of fluoroformate precursors). Document purification steps (e.g., distillation under reduced pressure, chromatography Rf values) in detail. For air-sensitive intermediates, use Schlenk techniques and characterize via in situ FTIR to confirm intermediate stability .

Tables for Key Data

| Property | This compound | n-Octyl Chloroformate | Reference |

|---|---|---|---|

| (solvolysis) | 1.0–1.2 | 1.0 (baseline) | |

| LFER value | 0.45–0.55 | 0.60–0.70 | |

| Activation energy () | ~85 kJ/mol | ~90 kJ/mol |

Guidelines for Academic Reporting

- Discussion of Contradictions : Explicitly compare unexpected results (e.g., elevated ) with prior mechanistic models. Propose testable hypotheses (e.g., TS stabilization via fluorine hyperconjugation) .

- Ethical Data Presentation : Avoid selective omission of outlier data. Use supplementary files for raw datasets and statistical code to ensure transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.